O,O,S-Triethyl thiophosphate

Description

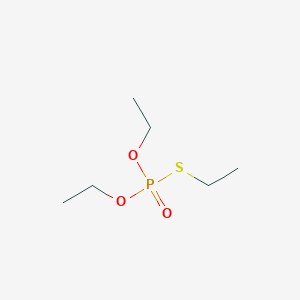

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[ethoxy(ethylsulfanyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O3PS/c1-4-8-10(7,9-5-2)11-6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXTYUIZRKSYHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073253 | |

| Record name | O,O,S-Triethyl thiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186-09-0 | |

| Record name | Phosphorothioic acid, O,O,S-triethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O,O,S-Triethyl phosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O,S-Triethyl thiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms of O,o,s Triethyl Thiophosphate

Established Synthetic Routes to O,O,S-Triethyl Thiophosphate

The synthesis of this compound can be approached from two main starting materials, each with its own set of reaction conditions and mechanistic pathways.

Alkylation of O,O-Dialkyl Thiophosphoric Acids with Alkyl Halides

A direct and widely utilized method for the synthesis of S-alkyl phosphorothioates, including this compound, involves the alkylation of an O,O-dialkyl thiophosphoric acid salt with a suitable alkyl halide. researchgate.netnih.gov This reaction is a classic example of nucleophilic substitution, where the thiophosphate anion acts as the nucleophile.

The initial and crucial step in this synthetic route is the deprotonation of O,O-diethyl thiophosphoric acid to form the corresponding O,O-diethyl thiophosphate anion. This is typically achieved by treating the acid with a base. The resulting anion is an ambident nucleophile, meaning it possesses two potentially nucleophilic centers: the oxygen and the sulfur atoms.

Studies have shown that in the reaction of the ambident ammonium (B1175870) O,O-diethyl thiophosphate nucleophile with benzyl (B1604629) halides, only S-alkylation is observed. researchgate.netnih.gov This regioselectivity is governed by the principles of Hard and Soft Acids and Bases (HSAB). The sulfur atom is a soft nucleophilic center, and it preferentially attacks the soft electrophilic carbon center of the alkyl halide. Conversely, harder electrophiles, such as the carbonyl carbon of benzoyl chloride, lead to O-acylation. researchgate.netnih.gov The formation of a salt, such as the triethylammonium (B8662869) salt of the thiophosphoric acid, facilitates the subsequent alkylation step. nih.gov

Table 1: Alkylation of O,O-Diethyl Thiophosphate Salt with Ethyl Halide

| Entry | Ethyl Halide | Base | Solvent | Reaction Conditions | Yield (%) |

| 1 | Ethyl Bromide | Triethylamine (B128534) | Acetonitrile | Room Temperature, 24h | Good |

| 2 | Ethyl Iodide | Potassium Carbonate | DMF | 60 °C, 12h | High |

Note: This table is a representation of typical reaction conditions and expected outcomes based on general principles of S-alkylation of thiophosphates. Specific yields for this compound may vary.

When the phosphorus atom in a phosphorothioate (B77711) is a stereocenter (i.e., it is attached to four different groups), the S-alkylation reaction can proceed with stereochemical consequences. The alkylation of the sulfur atom in phosphorothioates is a viable and common method for creating S-alkylated derivatives, taking advantage of the high nucleophilicity of sulfur. researchgate.net In the context of P-chiral phosphorothioates, the S-alkylation reaction generally proceeds with retention of configuration at the phosphorus center. This stereospecificity is crucial for the synthesis of enantiomerically pure P-chiral organophosphorus compounds, which have applications in various fields, including asymmetric catalysis and medicinal chemistry. nih.govrsc.org The development of stereoselective syntheses for P-chiral compounds is an active area of research. nih.govumich.edu

One-Pot Phosphorothioate Synthesis via Diethyl Phosphite (B83602) and Sulfur Chemistry

A more convergent and efficient approach to this compound is a one-pot synthesis that starts from diethyl phosphite. This method obviates the need for the prior isolation of O,O-diethyl thiophosphoric acid.

The one-pot synthesis of phosphorothioates has been significantly advanced by the use of microwave irradiation. researchgate.netnih.gov This technique offers several advantages over conventional heating, including dramatically reduced reaction times, higher yields, and often cleaner reactions. nih.gov In a typical procedure, a mixture of diethyl phosphite, elemental sulfur, and an alkyl halide (in this case, an ethyl halide) is subjected to microwave irradiation in the presence of a base and a solid support. researchgate.netnih.gov The reaction proceeds rapidly, often within minutes, to afford the desired S-alkylated product. nih.gov

Table 2: Microwave-Assisted One-Pot Synthesis of S-Alkyl Phosphorothioates

| Entry | Alkyl Halide | Microwave Power (W) | Time (min) | Yield (%) |

| 1 | n-Hexyl Bromide | 200 | 5 | 85 |

| 2 | Benzyl Bromide | 200 | 3 | 92 |

| 3 | Ethyl Bromide | 200 | 5 | 88 (estimated) |

Note: This table is based on data for the synthesis of various S-alkyl phosphorothioates under microwave irradiation and serves as a representative example. researchgate.netnih.gov

The success of the one-pot synthesis relies on the judicious choice of reagents:

Triethylamine: This tertiary amine serves as a base, facilitating the reaction between diethyl phosphite and sulfur to form the triethylammonium O,O-diethyl thiophosphate intermediate in situ. researchgate.netnih.gov In the broader context of organophosphorus synthesis, triethylamine is a common base used to promote reactions involving phosphites. sci-hub.semdpi.comrsc.org

Alumina (B75360) (Al₂O₃): Alumina is employed as a solid support for the reaction. In microwave-assisted organic synthesis, solid supports like alumina can absorb microwave energy and provide a surface for the reaction to occur, often leading to enhanced reaction rates and yields. mdpi.com Furthermore, alumina can exhibit Lewis acidity, which can catalyze various organic transformations. researchgate.netnih.gov The acidic sites on the alumina surface can activate the reactants, facilitating the nucleophilic attack of the thiophosphate anion on the alkyl halide. mdpi.com The combination of microwave heating and a solid support like alumina creates a synergistic effect that promotes the efficient synthesis of phosphorothioates. researchgate.netnih.gov

Reaction Mechanisms Governing this compound Formation and Transformation

The formation and subsequent reactions of O,O,S-trialkyl thiophosphates are governed by fundamental mechanistic principles, primarily involving the phosphorus center.

Nucleophilic substitution at the tetracoordinate thiophosphoryl (P=S) center is a key transformation for these compounds. sapub.org Two primary mechanisms are widely recognized for these displacement reactions: a concerted process and a stepwise process. sapub.orgresearchgate.net

Concerted Mechanism: This pathway is analogous to an Sɴ2-type reaction. It involves a single, pentacoordinate transition state where the nucleophile attacks the phosphorus center as the leaving group departs simultaneously. sapub.orgresearchgate.netsapub.org In many cases, particularly with thiophosphoryl chlorides, this direct displacement proceeds with a complete inversion of configuration at the phosphorus atom. nih.gov The geometry of the transition state can be influenced by the nature of the nucleophile; for instance, stronger nucleophiles may favor a front-side attack via a hydrogen-bonded, four-center transition state, while other systems proceed via a backside attack. sapub.org

Stepwise (Addition-Elimination) Mechanism: This pathway involves the formation of a discrete, trigonal bipyramidal pentacoordinate (TBP-5C) intermediate. sapub.orgresearchgate.netnih.gov The reaction occurs in two steps: the nucleophile first adds to the electrophilic phosphorus center to form the TBP-5C intermediate, which then decomposes in a second step through the expulsion of the leaving group. nih.gov The stereochemical outcome of the stepwise mechanism is more complex and depends on the relative positions of the attacking and leaving groups in the short-lived intermediate. nih.gov

The mechanism that predominates can change based on factors such as the strength of the nucleophile and the electrophilicity of the phosphorus center. sapub.org For example, some reactions may proceed through a concerted mechanism with stronger nucleophiles, while shifting to a stepwise process with weaker nucleophiles where the expulsion of the leaving group becomes the rate-limiting step. sapub.org Kinetic studies, including the analysis of Hammett and Brønsted plots, are crucial tools for elucidating the specific mechanistic pathway for a given reaction. sapub.orgresearchgate.net

Rearrangement Reactions and Isomerization Pathways of this compound

This compound and its isomers can undergo several rearrangement and isomerization reactions, which are crucial for understanding their chemical behavior and for the synthesis of related organophosphorus compounds. These transformations often involve the migration of an alkyl group between oxygen and sulfur atoms or more complex intramolecular rearrangements.

O-to-S Isomerization Processes

The most prominent isomerization process related to this compound is the thione-thiol rearrangement, also known as the Pishchimuka reaction. This is a thermal isomerization where the thione isomer, O,O,O-Triethyl phosphorothioate, which has a P=S double bond, converts to the more thermodynamically stable thiol isomer, this compound, characterized by a P=O double bond.

The mechanism of this rearrangement is believed to proceed through an intramolecular alkyl group transfer. The reaction involves the nucleophilic attack of the sulfur atom on one of the ethyl groups attached to an oxygen atom, leading to a six-membered cyclic transition state. This is followed by the cleavage of the O-alkyl bond and the formation of a new S-alkyl bond. The driving force for this reaction is the formation of the stronger phosphoryl (P=O) bond compared to the thiophosphoryl (P=S) bond. rsc.org

This isomerization can also be influenced by catalysts. For instance, the isomerization of related monothiopyrophosphates is proposed to occur via a concerted intramolecular mechanism involving a cyclic transition state where the P-S bond breaking is more advanced than the new P-O bond formation. d-nb.infonih.gov

A generalized scheme for the thione-thiol isomerization is presented below:

Table 1: Thione-Thiol Isomerization of Triethyl Phosphorothioate Isomers

| Starting Material (Thione Isomer) | Product (Thiol Isomer) | Conditions |

|---|---|---|

| O,O,O-Triethyl phosphorothioate | This compound | Thermal (Heating) |

Intramolecular Rearrangements

Beyond the fundamental O-to-S isomerization, S-alkyl thiophosphates can participate in other notable intramolecular rearrangements. One such transformation is the thiophosphate-mercaptophosphonate rearrangement. This reaction occurs when S-alkyl O,O-dialkyl thiophosphates are treated with a strong base, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP). The base abstracts a proton from the α-carbon of the S-alkyl group, generating a dipole-stabilized carbanion. This intermediate then rearranges to form an α-mercaptophosphonate. The rearrangement has been shown to proceed with retention of configuration at the migrating carbon center.

Another documented intramolecular rearrangement involves S-(2-aminoethyl) thiophosphates. Under basic conditions, these compounds can rearrange to form N-(2-mercaptoethyl)phosphoramidates. This reaction proceeds smoothly at room temperature and involves the intramolecular attack of the amino group on the phosphorus center, leading to the cleavage of the P-S bond and the formation of a new P-N bond.

Table 2: Examples of Intramolecular Rearrangements in Thiophosphate Derivatives

| Substrate | Rearrangement Type | Product |

|---|---|---|

| S-Alkyl O,O-dialkyl thiophosphates | Thiophosphate-mercaptophosphonate | α-Mercaptophosphonates |

| S-(2-Aminoethyl) thiophosphates | Amino-thiophosphate to Mercapto-phosphoramidate | N-(2-Mercaptoethyl)phosphoramidates |

Oxidative Transformations of this compound

The sulfur atom in this compound is susceptible to oxidation by various oxidizing agents. The oxidation of phosphorothioates is a significant reaction, as it can alter the biological activity and chemical properties of the molecule. In biological systems, such as in phosphorothioate-modified DNA, oxidation of the sulfur can lead to genomic instability. nih.govnih.gov

Oxidation of the sulfur in phosphorothioates can proceed through two main pathways: nucleophilic substitution or one-electron oxidation. researchgate.net

Nucleophilic Substitution Pathway: With mild oxidizing agents like hypochlorous acid (HOCl) or hydrogen peroxide (H2O2) at low concentrations, the reaction can proceed via nucleophilic attack on the sulfur atom. This can lead to intermediates such as a sulfenic acid, which can then undergo hydrolysis. This process can result in desulfurization, where the sulfur atom is replaced by an oxygen atom to yield the corresponding phosphate (B84403) ester (O,O,S-Triethyl phosphate), or it can lead to strand breaks in the context of DNA. researchgate.net

One-Electron Oxidation Pathway: At higher concentrations of strong oxidants, a one-electron oxidation mechanism may dominate, leading to the formation of radicals and ultimately resulting in cleavage of the P-S bond and formation of various oxidized products. researchgate.net

The process of oxidative desulfurization (ODS) is a known method for removing sulfur compounds from fuels. epa.govnih.govnih.govresearchgate.net This process typically involves the oxidation of sulfur compounds to more polar sulfoxides or sulfones, which can then be easily removed. While not specifically detailed for this compound in the search results, a similar principle would apply, where the sulfur atom is oxidized, potentially leading to P-S bond cleavage and the formation of phosphate derivatives.

Cleavage Reactions of P-O and P-S Bonds

The cleavage of the phosphorus-oxygen (P-O) and phosphorus-sulfur (P-S) bonds in this compound is a key aspect of its reactivity, particularly in nucleophilic substitution reactions. These reactions can occur at the phosphorus center and can proceed through different mechanisms depending on the nucleophile, leaving group, and reaction conditions.

Nucleophilic substitution at a tetracoordinate phosphorus center can occur via two primary mechanisms:

Concerted SN2-type Mechanism: In this mechanism, the nucleophile attacks the phosphorus atom, and the leaving group departs in a single, concerted step, passing through a pentacoordinate transition state. This process typically results in an inversion of the configuration at the phosphorus center. nih.govscispace.com

Stepwise Addition-Elimination Mechanism: This pathway involves the formation of a trigonal bipyramidal pentacoordinate intermediate. researchgate.netsapub.orgsapub.org The stereochemical outcome of this mechanism is more complex and depends on the relative positions of the entering and leaving groups in the intermediate and whether pseudorotation occurs.

The choice between cleavage of a P-O or a P-S bond depends on which group acts as the better leaving group. In this compound, the ethoxy (-OEt) and ethylthio (-SEt) groups are potential leaving groups. Generally, the ethylthiolate anion (EtS⁻) is a better leaving group than the ethoxide anion (EtO⁻) due to the higher acidity of ethanethiol compared to ethanol. Therefore, under many nucleophilic conditions, cleavage of the P-S bond is more likely.

Hydrolysis of thiophosphate esters can also lead to the cleavage of P-O or P-S bonds. The rate and pathway of hydrolysis are highly dependent on the pH of the solution. nih.gov

Acid-catalyzed hydrolysis: Under acidic conditions, protonation of the phosphoryl oxygen or the sulfur atom can facilitate nucleophilic attack by water, leading to bond cleavage.

Base-catalyzed hydrolysis: In basic media, the hydroxide (B78521) ion acts as the nucleophile. The reaction of thiophosphate esters under alkaline conditions can lead to the cleavage of either the P-S or P-O bond, with the outcome depending on the specific structure of the ester.

Environmental Fate and Degradation Pathways of O,o,s Triethyl Thiophosphate

Abiotic Degradation Mechanisms

Abiotic degradation encompasses the chemical transformation of a compound in the absence of biological activity. For O,O,S-Triethyl thiophosphate, the key abiotic degradation pathways include photolysis, driven by solar radiation, and hydrolysis, the reaction with water. These processes lead to the breakdown of the parent molecule into smaller, and often less toxic, degradation products.

Photolysis is a significant degradation pathway for many organophosphorus compounds, particularly in sunlit surface waters. The process is initiated when the molecule absorbs light energy, leading to the cleavage of chemical bonds. The efficiency of photodegradation is influenced by several factors, including the intensity and wavelength of the light source, as well as the chemical properties of the surrounding medium, such as pH.

While specific photolysis data for this compound is limited, studies on related organophosphorus pesticides provide insights into its likely behavior. The primary mechanisms of photodegradation for this class of compounds typically involve oxidation, cleavage of the phosphate (B84403) ester bonds, and demethylation nih.govuoi.gr. For instance, the photodegradation of chlorpyrifos (B1668852) and dimethoate (B1670662), both organophosphorus pesticides, has been shown to proceed through such pathways nih.govuoi.gr.

The rate of photodegradation is directly related to the intensity of the light source, as a higher light intensity provides more energy to initiate the photochemical reactions. The wavelength of the light is also a critical factor, as the compound must be able to absorb the light for photolysis to occur. Organophosphorus pesticides are known to be susceptible to direct photolysis under sunlight, particularly at wavelengths below 400 nm. ucl.ac.be

Studies on other organic compounds have demonstrated a linear relationship between light intensity and the rate of oxidation, a key photodegradation process. While specific data for this compound is not available, it is reasonable to infer that its photodegradation rate would increase with greater light intensity, assuming it absorbs light in the solar spectrum.

The pH of the aqueous environment can significantly influence the photodegradation pathways and rates of organophosphorus compounds. For many pesticides, the rate of photodegradation accelerates with increasing pH, particularly in alkaline conditions uoi.gr. This is often attributed to the increased availability of hydroxide (B78521) ions, which can participate in the degradation reactions. For example, the optimal condition for the photodegradation of chlorpyrifos and dimethoate was found to be at pH 9 nih.govuoi.gr. Under alkaline conditions, hydroxide ions can attack electrophilic centers in the pesticide's chemical structure, potentially forming less stable intermediates that are more susceptible to breakdown by light uoi.gr.

Table 1: General Influence of Environmental Factors on Photodegradation of Related Organophosphorus Pesticides

| Factor | Influence on Photodegradation Rate | Rationale |

| Light Intensity | Increases with higher intensity | More photons are available to initiate photochemical reactions. |

| pH | Generally increases with higher pH (alkaline conditions) | Increased availability of hydroxide ions can facilitate the breakdown of the molecule. |

Note: This table is based on general observations for organophosphorus pesticides and is intended to be illustrative for this compound in the absence of specific data.

Hydrolysis is a primary abiotic degradation pathway for organophosphate esters in aqueous environments. The reaction involves the cleavage of the ester bond by water. The rate of hydrolysis is highly dependent on the pH of the water and can be catalyzed by either acid or base. The presence of the sulfur atom in the P-S-C linkage of this compound is expected to influence its hydrolysis rate compared to its oxygen-only analogue, O,O,O-Triethyl phosphate. Generally, the substitution of sulfur for oxygen in the P-O-X position increases the rate of hydrolysis.

Under acidic conditions, the hydrolysis of esters is catalyzed by the presence of protons (H+). The mechanism for acid-catalyzed hydrolysis of esters typically involves the protonation of the carbonyl or phosphoryl oxygen, which makes the central carbon or phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis is often the dominant degradation pathway for organophosphate esters, particularly thioesters, in alkaline environments. The hydroxide ion (OH-) acts as a potent nucleophile, attacking the electrophilic phosphorus atom and leading to the cleavage of the ester linkage. The advantage of thioesters seen at acidic pH tends to disappear in alkaline conditions, as their hydrolysis is base-catalyzed. cmu.ac.th

For example, at a temperature of 100°C, the hydrolysis rate of the thioester MTA is extrapolated to be four orders of magnitude faster at pH 10 than that of thioacetic acid (TAA), resulting in a very short half-life for MTA under alkaline hydrothermal conditions. cmu.ac.th While phosphoesters are not typically subject to base-catalyzed hydrolysis at pH 10 due to coulombic repulsion of the hydroxyl ions by their negatively charged phosphate residues, the presence of the thioester linkage in this compound makes it more susceptible to this degradation pathway. cmu.ac.th

Table 2: Expected Relative Hydrolysis Rates of this compound at Different pH Conditions

| pH Condition | Expected Relative Hydrolysis Rate | Primary Mechanism |

| Acidic (e.g., pH 3-5) | Slow | Acid-Catalyzed Hydrolysis |

| Neutral (e.g., pH 7) | Moderate | Neutral Hydrolysis |

| Basic (e.g., pH 9-11) | Fast | Base-Catalyzed Hydrolysis |

Note: This table represents expected trends based on the general behavior of thioesters and organophosphates, as specific kinetic data for this compound is limited.

Hydrolysis Mechanisms in Aqueous Environments

Neutral Hydrolysis Considerations

The hydrolysis of this compound involves the cleavage of its ester bonds. Generally, the hydrolysis of organophosphorus esters can proceed through cleavage at the P-O, P-S, C-O, or C-S bonds. Under neutral pH conditions, it is suggested that hydrolysis of organophosphorus esters tends to favor C-O or C-S cleavage nih.gov.

Table 1: General Comparison of Hydrolysis Stability

| Compound Type | Relative Stability to Neutral Hydrolysis |

|---|---|

| Phosphate Esters (P=O) | Less Stable |

Oxidative Degradation in Environmental Matrices

Oxidative processes play a significant role in the transformation of this compound in the environment. These reactions are often mediated by reactive oxygen species and can be influenced by factors such as sunlight and the presence of disinfectants in water treatment systems.

Hydroxyl radicals (•OH) are highly reactive species that can initiate the degradation of many organic compounds. The reaction of hydroxyl radicals with alkyl phosphates typically proceeds via H-abstraction from the alkyl groups, preferentially at the α-position to the phosphate functional group. This leads to the formation of α-phosphatoalkyl radicals. These radicals can then undergo further reactions, such as addition to other molecules or decay to form more stable products. While specific studies on the reaction of hydroxyl radicals with this compound are limited, the general mechanism for related organophosphates suggests a similar pathway of initial hydrogen abstraction.

In chlorinated water, which is common in drinking water treatment, this compound can undergo transformation. Hypochlorous acid (HOCl), a primary component of free chlorine in water at near-neutral pH, is a key oxidant. The reaction of HOCl with organophosphorus pesticides containing a thiophosphate (P=S) moiety is known to be relatively rapid mdpi.com. This reaction typically involves the oxidative desulfurization of the P=S group to the corresponding oxon (P=O) analog mdpi.com. The resulting oxon is often more toxic than the parent thiophosphate compound.

The general reaction can be represented as: (RO)₂(R'S)P=S + HOCl → (RO)₂(R'S)P=O + S + HCl

While specific kinetic data for this compound is not available, studies on other organophosphate pesticides provide insight into the potential rate of this transformation.

Table 2: Reactivity of Selected Organophosphate Pesticides with Hypochlorous Acid

| Pesticide | k (HOCl) (M⁻¹h⁻¹) |

|---|---|

| Chlorpyrifos | 3.56 x 10⁶ |

| Diazinon | 2.15 x 10⁶ |

| Malathion | 1.89 x 10⁶ |

| Parathion | 0.86 x 10⁶ |

Data from a study on various organophosphate pesticides provides a reference for potential reactivity mdpi.com.

Biotic Degradation Mechanisms: Microbial Transformations

Microorganisms play a crucial role in the breakdown of organophosphorus compounds in soil and water. The enzymatic activities of various bacteria and fungi can lead to the detoxification of these substances.

The microbial degradation of organophosphorus pesticides can occur through various pathways, including hydrolysis, oxidation, and reduction nih.gov. Hydrolysis is a primary mechanism for the detoxification of many organophosphates. Microorganisms can utilize these compounds as a source of carbon, phosphorus, or energy.

While specific studies detailing the complete microbial degradation pathway of this compound are scarce, research on the microbial metabolism of the closely related triethylphosphate (TEP) has shown that certain microbial communities can utilize it as a phosphate source. In these studies, the degradation of TEP led to the release of inorganic phosphate. It is plausible that microorganisms capable of degrading TEP could also metabolize this compound, likely initiating the process through hydrolysis of the ester bonds.

A key class of enzymes involved in the biodegradation of organophosphorus compounds is organophosphorus hydrolases (OPH). These enzymes can catalyze the hydrolysis of a wide range of organophosphate esters, including those with P-S bonds nih.gov. OPH has been identified in various bacteria, such as Brevundimonas diminuta and Flavobacterium sp. nih.govnih.gov.

The enzymatic hydrolysis of a thiophosphate ester by OPH would likely involve the cleavage of one of the ester linkages, leading to the formation of diethyl thiophosphate and ethanol, or other corresponding hydrolysis products. The broad substrate specificity of some OPH variants suggests they could be active against this compound nih.gov.

Table 3: General Substrate Classes for Organophosphorus Hydrolase

| Bond Type Hydrolyzed | Example Substrate Class |

|---|---|

| P-O | Phosphate esters |

| P-F | Nerve agents |

| P-S | Thiophosphate esters nih.gov |

Further research is needed to isolate and characterize specific microorganisms and enzymes capable of efficiently degrading this compound and to elucidate the complete metabolic pathways and resulting metabolites.

Lack of Specific Research Data Hinders Detailed Analysis of this compound's Environmental Fate

The investigation sought to detail the role of phosphotriesterase (PTE), oxidative and demethylation reactions, and indigenous microorganisms in the breakdown of this compound. Additionally, the inquiry aimed to elucidate the effects of soil and water matrices, as well as temperature and pH dependencies on its biodegradation rates.

However, the search for specific data on this compound across these defined areas yielded insufficient results to construct a scientifically rigorous and detailed article as per the requested outline. The available research predominantly focuses on more common organophosphates such as paraoxon, chlorpyrifos, and the oxygen analog, triethyl phosphate (TEP). While the general principles of organophosphate degradation by enzymes like PTE and various microorganisms are well-documented, direct extrapolation of these findings to this compound without specific experimental validation would be scientifically unsound.

No studies were identified that specifically examined the enzymatic hydrolysis of this compound by phosphotriesterase, nor were there papers detailing its oxidative and de-ethylation pathways in microbial systems. Furthermore, the search did not yield any reports on the identification of indigenous microbial populations capable of degrading this compound. Consequently, data on the influence of environmental variables like soil and water composition, temperature, and pH on its biodegradation rates are also absent.

This lack of specific data prevents the creation of the requested detailed research findings and data tables. The scientific community has yet to publish in-depth studies on the specific environmental interactions and degradation mechanisms of this compound, highlighting an area that may warrant future research.

Biological Interactions and Mechanistic Toxicology of Thiophosphates General Principles Applied to O,o,s Triethyl Thiophosphate

Enzymatic Interactions and Inhibition Mechanisms

The primary mechanism of toxicity for many organophosphorus compounds, including O,O,S-Triethyl thiophosphate, is the disruption of normal enzyme function. This occurs through the covalent modification of enzyme active sites, leading to inhibition. The specific nature of the phosphorus-sulfur (P=S) bond in thiophosphates introduces unique aspects to these interactions compared to their phosphate (B84403) (P=O) counterparts.

Organophosphorus compounds are well-known for their ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. The general mechanism involves the phosphorylation of a serine residue in the active site of AChE, rendering the enzyme inactive.

The inhibition process can be described by the following kinetic scheme:

E + I ⇌ E·I → E-P

Table 1: Illustrative Cholinesterase Inhibition Kinetics for Related Organophosphates This table presents data for related compounds to illustrate typical kinetic values, as specific data for this compound is not readily available.

| Compound | Enzyme Source | Ki (μM) | k₂ (min⁻¹) | ki (M⁻¹min⁻¹) |

| Paraoxon | Rat Brain AChE | - | - | 1.2 x 10⁷ |

| Chlorpyrifos-oxon | Rat Brain AChE | - | - | 4.5 x 10⁶ |

| S-DEPP* | Human AChE | ~8 | ~0.10 | ~1.25 x 10⁴ |

*S-DEPP (O,S-diethylphenylphosphonothioate) is a structurally related chiral compound researchgate.net.

Carboxylesterases (CEs) are a superfamily of serine hydrolases present in high concentrations in mammalian plasma and liver. These enzymes can hydrolyze a wide range of ester-containing compounds. Crucially, they can also be inhibited by organophosphorus compounds. This interaction has significant toxicological implications, as CEs can act as stoichiometric scavengers of active organophosphates.

The presence of the thione (P=S) bond in this compound confers a degree of resistance to direct enzymatic hydrolysis compared to its oxygen (P=O) analog. The phosphorus atom in a P=S bond is less electrophilic than in a P=O bond, making it a less favorable target for the nucleophilic attack characteristic of hydrolytic enzymes like A-esterases (phosphotriesterases). These enzymes are a primary mechanism for the detoxification of organophosphates.

Therefore, the metabolism of this compound represents a balance between two competing pathways:

Bioactivation: Oxidative desulfuration by cytochrome P450 enzymes to form the potent cholinesterase inhibitor, the oxon.

Detoxification: Hydrolysis of the ester bonds, which is more efficient on the P=O form than the P=S form.

The relative rates of these pathways determine the ultimate toxic potential of the compound. The inherent stability of the thiophosphate structure necessitates metabolic activation for its primary toxic effect to be expressed.

Cellular and Molecular Responses to Thiophosphate Exposure

Beyond direct enzyme inhibition, thiophosphates can elicit a range of cellular and molecular responses, including the modulation of the immune system.

Exposure to certain organothiophosphates can lead to immunomodulatory or immunosuppressive effects. Research on the closely related compound O,O-dimethyl, S-ethyl phosphorothioate (B77711) has demonstrated a suppressive effect on the immune response. These effects are not due to direct cytotoxicity but rather to an impairment of immune cell function.

The studies showed that the compound, particularly when metabolized in the presence of glutathione (B108866) (GSH), suppresses the functions of both B-cells and T-cells. This leads to impaired antibody production and a diminished cytotoxic T-lymphocyte response. The inhibitory effects were also observed on macrophages and helper T-cells, suggesting that the immunosuppression arises from a functional impairment in the collaboration between different immune cell types.

Table 2: Observed Effects of a Related Thiophosphate on Immune Cell Functions Based on findings for O,O-dimethyl, S-ethyl phosphorothioate.

| Cell Type | Observed Effect | Functional Consequence |

| T-Lymphocytes | Impaired function, particularly helper T-cells | Reduced cytotoxic T-lymphocyte generation; impaired B-cell collaboration |

| B-Lymphocytes | Impaired function | Reduced antibody production |

| Macrophages | Impaired response to T-dependent antigens | Decreased antigen presentation and immune activation |

There is a lack of specific research in the scientific literature detailing the direct effects of this compound on proteases such as elastase, collagenase, and plasminogen activator. However, it is mechanistically plausible that organophosphorus compounds could interact with certain proteases.

Elastase and plasminogen activator are classified as serine proteases, a group of enzymes that, like acetylcholinesterase, utilize a critical serine residue in their active site to catalyze the cleavage of peptide bonds. Given this shared mechanistic feature, it is conceivable that the activated oxon form of this compound could phosphorylate the active site serine of these proteases, leading to their inhibition. Such inhibition could theoretically disrupt critical physiological processes, including tissue remodeling (collagenase and elastase) and fibrinolysis (plasminogen activator). Nevertheless, without direct experimental evidence, this remains a hypothetical interaction based on chemical principles.

Impact on Biochemical Pathways (e.g., Interleukin-1 Secretion, Nonspecific Esterase Activity)

The interaction of this compound with biochemical pathways can lead to alterations in cellular signaling and enzymatic activity. While direct studies on this compound's effect on interleukin-1 (IL-1) secretion are limited, research on related phosphorothioate compounds and the broader class of organophosphorus compounds provides insights into its potential immunomodulatory and enzymatic effects.

Interleukin-1 Secretion:

Phosphorothioate-containing molecules, such as certain oligonucleotides, have been shown to influence cytokine production. For instance, specific sequences of phosphorothioate oligonucleotides can stimulate the immune system, leading to increased splenic mRNA levels of IL-1β and other cytokines like IL-6 and IL-12 in mice. This induction of cytokine secretion is dependent on the specific sequence and dose of the oligonucleotide. While these findings relate to larger, sequence-specific molecules, they suggest that the phosphorothioate moiety can be recognized by the immune system and trigger inflammatory responses. However, it is important to note that the immunomodulatory effects of small molecules like this compound may differ significantly from those of large oligonucleotides.

Nonspecific Esterase Activity:

Thiophosphoric acid esters, the chemical class to which this compound belongs, have been demonstrated to inhibit the activity of nonspecific leukocyte esterases. Specifically, these compounds have been found to inhibit neutral α-naphthylacetate esterase, α-naphthylbutyryl esterase, and naphthol AS acetate (B1210297) esterase, which are primarily associated with monocytes. This inhibition is dose-dependent. The broader class of organophosphate esters is also known to inhibit carboxylesterases, a group of serine hydrolases involved in the detoxification of various compounds and the activation of certain prodrugs. For example, compounds like triphenyl phosphate (TPHP) have been shown to be noncompetitive inhibitors of human liver carboxylesterase 1 (hCE1).

Below is a table summarizing the inhibitory effects of related organophosphate compounds on nonspecific esterase activity.

| Compound Class | Enzyme Target | Effect |

| Thiophosphoric Acid Esters | Nonspecific Leukocyte Esterases (Monocyte Esterases) | Inhibition |

| Organophosphate Esters | Carboxylesterases (e.g., hCE1) | Inhibition |

Metabolic Activation and Detoxification Pathways

The biological activity of this compound is significantly influenced by its metabolic fate within the body. Like many other organophosphorothioates, it undergoes a complex series of biotransformation reactions primarily mediated by the cytochrome P450 (CYP) enzyme system. These metabolic processes can lead to either bioactivation, resulting in a more toxic compound, or detoxification, leading to its elimination from the body.

Role of Oxidative Attack on Alkylthio Moiety

A critical step in the metabolic activation of many organophosphorothioate compounds is the oxidative desulfuration of the thiophosphate (P=S) group to the corresponding oxon (P=O) analog. This reaction is catalyzed by cytochrome P450 monooxygenases. The resulting oxon is a much more potent inhibitor of acetylcholinesterase, the primary target of organophosphate toxicity.

While the primary oxidative attack often occurs at the P=S bond, the alkylthio (S-alkyl) moiety can also be a target of oxidative metabolism. Although less extensively studied for this compound specifically, research on analogous compounds suggests that oxidation of the sulfur atom in the alkylthio group can occur. This can lead to the formation of sulfoxides and sulfones, which may have altered reactivity and toxicity. This metabolic route can be considered a detoxification pathway if it leads to less toxic metabolites or facilitates further conjugation and excretion.

Metabolism in Lung and Liver Tissues

The liver is the primary site of metabolism for a wide range of xenobiotics, including organophosphorus compounds. Hepatic microsomes, rich in cytochrome P450 enzymes, are highly active in the metabolic transformation of these compounds. Studies with various organophosphorothioates have demonstrated that human liver microsomes efficiently catalyze the formation of the toxic oxon metabolite.

Interestingly, extrahepatic tissues such as the lung can also play a significant role in the metabolism of certain organophosphorothioates. Research on the structurally similar compound, O,S,S-trimethyl phosphorodithioate, has shown that lung microsomes are capable of metabolic activation. In fact, the conversion of this compound to its toxic metabolite was found to be more efficient in lung microsomes compared to liver microsomes in rats. This suggests that the lung may be a significant site for the bioactivation of certain inhaled or systemically distributed thiophosphates, potentially contributing to localized toxicity.

The table below summarizes the key metabolic processes and the tissues involved for organophosphorothioates, which are applicable to this compound.

| Metabolic Process | Key Enzymes | Primary Tissue(s) | Outcome |

| Oxidative Desulfuration (P=S to P=O) | Cytochrome P450 | Liver, Lung | Bioactivation |

| Oxidative Attack on Alkylthio Moiety | Cytochrome P450 | Liver | Detoxification/Metabolic Modification |

| Hydrolysis | Esterases | Liver, Blood | Detoxification |

Analytical Chemistry Methodologies for O,o,s Triethyl Thiophosphate

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone for isolating O,O,S-Triethyl thiophosphate from complex mixtures. The choice between gas and liquid chromatography is typically dictated by the volatility and thermal stability of the analyte and the nature of the sample matrix.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with mass spectrometry, it provides a high degree of sensitivity and specificity, making it a definitive identification tool. silcotek.com GC-MS methods are widely employed for the analysis of thousands of different chemicals, including various organophosphorus pesticides. silcotek.com

Electron Ionization (EI) is a common ionization technique used in GC-MS. In this process, analyte molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible manner. nist.gov The resulting mass spectrum serves as a molecular "fingerprint" that can be used for identification.

While a specific, publicly available EI-MS spectrum for this compound (the thiol isomer) is not readily found, the spectrum of its thiono isomer, O,O,O-Triethyl thiophosphate (CAS 126-68-1), is well-documented and provides insight into the fragmentation of a C₆H₁₅O₃PS molecule. nist.govchemicalbook.com The fragmentation pattern of the O,O,S- isomer is expected to be distinct due to the presence of a phosphoryl (P=O) group instead of a thiophosphoryl (P=S) group and the P-S-C linkage, leading to different characteristic fragment ions. The molecular ion for both isomers would be at a mass-to-charge ratio (m/z) of 198.

Table 1: Major Mass Fragments for the Related Isomer O,O,O-Triethyl thiophosphate (EI-MS) (Data sourced from NIST Mass Spectrometry Data Center) nist.gov

| m/z (Mass/Charge) | Relative Intensity (%) | Putative Fragment Structure/Loss |

| 198 | ~20% | [M]⁺ (Molecular Ion) |

| 170 | ~5% | [M - C₂H₄]⁺ |

| 169 | ~55% | [M - C₂H₅]⁺ |

| 141 | ~10% | [M - C₂H₅ - C₂H₄]⁺ |

| 121 | ~100% | [(C₂H₅O)₂PS]⁺ |

| 97 | ~80% | [P(S)OH₂]⁺ or [(C₂H₅O)POH]⁺ |

| 65 | ~45% | [PSOH]⁺ or [PO₂H₂]⁺ |

This interactive table summarizes the key mass fragments observed for the O,O,O- isomer. The fragmentation of the O,O,S- isomer would yield different dominant ions, likely involving fragments containing the P=O bond.

In complex environmental or biological samples, this compound may be present alongside numerous other compounds. Identifying a target analyte under these conditions requires robust strategies. The standard approach involves comparing both the gas chromatographic retention time and the acquired mass spectrum of a peak in the sample with those of a certified reference standard analyzed under identical conditions. nih.gov

Large, curated mass spectral libraries, such as the NIST Mass Spectral Library, are invaluable for this purpose. Automated search algorithms compare the experimental spectrum against library entries to find potential matches. For samples with many co-eluting components, deconvolution algorithms are employed. These mathematical tools can distinguish the mass spectra of individual compounds from a composite signal, enabling the identification of analytes that are not perfectly separated chromatographically. silcotek.com

For organophosphorus compounds that are less volatile, thermally labile, or highly polar, High-Performance Liquid Chromatography (HPLC) is the preferred separation method. Coupling HPLC with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantitative analysis, even in complex matrices. nih.gov

Specific HPLC-MS/MS methods for this compound are not widely published, but robust methods exist for structurally similar S-alkyl organothiophosphates like Demeton-S-methyl . mhlw.go.jp These methods can be adapted for the analysis of this compound. Ion-pair reversed-phase (IP-RP) HPLC is a common technique used for phosphorothioates. nih.govacs.org An analysis would typically involve separation on a C18 column followed by detection using an electrospray ionization (ESI) source and a triple quadrupole or ion trap mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity.

Table 2: Example HPLC-MS/MS Conditions for a Related S-Alkyl Organothiophosphate (Demeton-S-methyl) (Based on methodology for agricultural product analysis) mhlw.go.jp

| Parameter | Condition |

| Instrument | Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) |

| Column | C18 or equivalent |

| Mobile Phase | Acetonitrile/Water gradient with formic acid or ammonium (B1175870) formate |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| MS/MS Transition | Precursor Ion: 231 m/z; Product Ions: 89 m/z, 61 m/z |

| Limit of Quantification | Typically low µg/kg (ppb) range (e.g., 0.01 mg/kg) |

This interactive table outlines typical parameters for an LC-MS/MS method. For this compound (MW 198.22), the precursor ion would be m/z 199 [M+H]⁺, with product ions generated through collision-induced dissociation.

Thin-Layer Chromatography (TLC), and its high-performance version (HPTLC), serves as a rapid and cost-effective screening method for the analysis of organophosphorus pesticides. purkh.comresearchgate.net It is particularly useful for analyzing multiple samples simultaneously. nih.gov While TLC offers less resolution than GC or HPLC, its utility is greatly enhanced by the use of selective detection methods. umich.edu

A highly specific method for detecting neurotoxic organothiophosphates involves coupling HPTLC with an acetylcholinesterase (AChE) inhibition bioassay. nih.gov In this approach, the developed TLC plate is sprayed with the AChE enzyme and a substrate that produces a colored product. Compounds that inhibit AChE, such as organophosphates, appear as white spots on a colored background. For thiophosphates (P=S), a pre-oxidation step (e.g., using N-bromosuccinimide) can be performed on the plate to convert them to their more potent oxygen analogs (oxons, P=O), significantly increasing the sensitivity of the assay. nih.gov This technique would be highly suitable for detecting this compound, which already contains the P=O moiety.

Table 3: Example HPTLC System for Organothiophosphate Analysis (Based on methodology for environmental water sample analysis) nih.gov

| Parameter | Description |

| Stationary Phase | HPTLC Silica gel 60 F₂₅₄s plates |

| Mobile Phase | Dichloromethane-Hexane or similar non-polar to mid-polar solvent system |

| Application | Automated TLC Sampler for precise banding |

| Detection | Acetylcholinesterase (AChE) inhibition bioassay |

| Visualization | White spots on a colored background indicating enzyme inhibition |

This interactive table describes a typical HPTLC setup. The specific mobile phase would be optimized to achieve a suitable Retention Factor (Rf) for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic Characterization Techniques

While chromatography is used for separation and quantification, spectroscopic techniques are essential for the unambiguous structural confirmation of this compound and for distinguishing it from its isomers.

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups. The IR spectrum of this compound would be characterized by a strong absorbance band corresponding to the P=O (phosphoryl) double bond stretch, typically found in the region of 1250-1300 cm⁻¹. This would be a key diagnostic peak to differentiate it from its O,O,O-Triethyl thiophosphate isomer, which would instead show a characteristic P=S (thiophosphoryl) stretch at a lower frequency, generally between 600-850 cm⁻¹. The spectrum for the O,O,S isomer would also feature C-H, C-C, P-O-C, and P-S-C bond vibrations.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of a molecule.

¹H NMR would show signals for the ethyl groups, with characteristic splitting patterns and chemical shifts for the -O-CH₂- and -S-CH₂- protons, allowing for their differentiation.

¹³C NMR would similarly distinguish the carbon atoms in the different ethyl environments.

³¹P NMR is particularly powerful for analyzing organophosphorus compounds. This compound would exhibit a single resonance in the ³¹P NMR spectrum. Its chemical shift would be significantly different from that of its O,O,O-isomer due to the different electronic environment of the phosphorus atom (P=O vs. P=S). This technique provides a definitive method for isomer differentiation. Spectroscopic data for related compounds like O,O-diethyl phosphorothioate (B77711) are available in public databases and serve as a reference for interpreting spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the proton, carbon, and phosphorus environments within the molecule.

The ¹H NMR spectrum of this compound displays distinct signals for the two ethoxy (O-CH₂CH₃) groups and the single ethylthio (S-CH₂CH₃) group. The protons of the methylene (B1212753) groups (-OCH₂) are chemically non-equivalent to the methylene protons of the ethylthio group (-SCH₂), resulting in separate resonances. Similarly, the methyl protons of the ethoxy and ethylthio groups are distinct.

The methylene protons of the ethoxy groups typically appear as a multiplet due to coupling with both the adjacent methyl protons (³JHH) and the phosphorus nucleus (³JHP). The methylene protons of the ethylthio group also exhibit coupling to their adjacent methyl protons and the phosphorus nucleus (³JHP), but with different chemical shifts and coupling constants compared to the ethoxy protons. The terminal methyl groups for both ethoxy and ethylthio moieties appear as triplets due to coupling with the adjacent methylene protons.

Table 1: Representative ¹H NMR Spectral Data for S-Alkyl Phosphorothioates

| Functional Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| O-CH₂-CH₃ | ~ 4.15 | m | JHH ≈ 7.0, JHP ≈ 9.0 |

| S-CH₂-CH₃ | ~ 2.85 | dq | JHH ≈ 7.4, JHP ≈ 13.6 |

| O-CH₂-CH₃ | ~ 1.35 | t | JHH ≈ 7.0 |

| S-CH₂-CH₃ | ~ 1.30 | t | JHH ≈ 7.4 |

Note: Data are representative and derived from closely related S-alkyl O,O-diethyl phosphorothioates. Actual values may vary slightly.

The proton-decoupled ¹³C NMR spectrum of this compound shows four distinct signals corresponding to the four unique carbon environments: the methylene and methyl carbons of the ethoxy groups, and the methylene and methyl carbons of the ethylthio group. A key feature of the spectrum is the presence of carbon-phosphorus coupling (JCP), which is invaluable for assignment. The magnitude of the coupling constant is dependent on the number of bonds separating the carbon and phosphorus atoms, typically with ²JCP > ³JCP.

Table 2: Representative ¹³C NMR Spectral Data for S-Alkyl Phosphorothioates

| Carbon Atom | Chemical Shift (δ) ppm | Multiplicity (due to P-coupling) | P-C Coupling Constant (JCP) in Hz |

|---|---|---|---|

| O-C H₂-CH₃ | ~ 63.6 | d | ~ 5.0 |

| S-C H₂-CH₃ | ~ 35.0 | d | ~ 2.5 |

| O-CH₂-C H₃ | ~ 16.1 | d | ~ 6.3 |

| S-CH₂-C H₃ | ~ 15.0 | s | - |

Note: Data are representative and derived from closely related S-alkyl O,O-diethyl phosphorothioates. acs.org

³¹P NMR spectroscopy is a highly specific and sensitive technique for analyzing phosphorus-containing compounds. For this compound, the proton-decoupled ³¹P NMR spectrum exhibits a single resonance. The chemical shift is highly characteristic of the thiolo phosphate (B84403) environment. For S-alkyl O,O-diethyl phosphorothioates, the ³¹P chemical shift is typically observed in the range of δ 26-29 ppm. acs.orgacs.org This is in stark contrast to its thiono isomer, O,O,O-triethyl phosphorothioate, which resonates at a much lower field (δ ~68 ppm). This significant difference in chemical shift makes ³¹P NMR an unequivocal tool for distinguishing between the thiono and thiolo isomers.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in this compound. The most diagnostic absorption band for this molecule is the strong P=O stretching vibration, which is absent in its thiono isomer.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| ~ 2980 | C-H Asymmetric Stretch | Medium-Strong |

| ~ 1245-1255 | P=O Stretch | Strong |

| ~ 1010-1020 | P-O-C Stretch | Strong |

| ~ 967 | O-C-C Stretch | Medium |

Note: Values are based on data for O,O,S-triethyl phosphorothioate and closely related compounds. acs.orgresearchgate.netresearchgate.net

Both FTIR and Raman spectroscopy are powerful process analytical technologies (PAT) for the in situ monitoring of chemical reactions. A classic application relevant to this compound is the real-time tracking of the thiono-thiolo isomerization. This rearrangement involves the conversion of the thiono isomer (O,O,O-triethyl phosphorothioate) to the more thermodynamically stable thiolo isomer (this compound), often induced by heat or catalysis.

Using a fiber-optic probe immersed in the reaction vessel, one can monitor the disappearance of the characteristic P=S bond vibration (around 650-850 cm⁻¹) of the starting material and the simultaneous appearance of the strong P=O bond vibration (around 1250 cm⁻¹) of the product in real-time. This allows for precise determination of reaction kinetics, endpoint, and the detection of any potential intermediates or byproducts without the need for sampling.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides essential information on the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The nominal mass of the molecule (C₆H₁₅O₃PS) is 198 g/mol .

Under electron ionization (EI) or electrospray ionization (ESI), the molecule fragments in a predictable manner. Common fragmentation pathways for organophosphorus esters include α-cleavages and rearrangements, such as the loss of ethylene (B1197577) (C₂H₄) from the ethoxy groups. The fragmentation pattern can be used to piece together the structure and differentiate it from isomers, which may show different fragment ion ratios.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion and its fragments with high precision (typically < 5 ppm error). acs.org This capability is crucial for determining the elemental formula of the molecule and its fragments, offering a high degree of confidence in its identification. For instance, HRMS can readily distinguish this compound from other compounds that might have the same nominal mass. The exact mass of the protonated molecule [M+H]⁺ is used for confirmation in techniques like LC-HRMS. acs.org

Table 4: HRMS Data for Protonated this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₆H₁₆O₃PS⁺ | 199.0607 |

| [M-C₂H₄+H]⁺ | C₄H₁₂O₃PS⁺ | 171.0294 |

This high-accuracy mass data is invaluable for identifying the compound in complex matrices, such as environmental samples or as a degradation product of other organophosphorus compounds. acs.orgchemicalbook.com

Direct Analysis in Real Time (DART) Ionization

Direct Analysis in Real Time (DART) is an ambient ionization technique that permits the rapid analysis of samples in their native state with minimal to no preparation. unt.edunih.govwikipedia.org This method is particularly advantageous for the analysis of a wide variety of compounds, including organophosphates like this compound. wikipedia.org

The DART process involves a stream of heated gas, typically helium or nitrogen, which is subjected to a glow discharge to generate a plasma containing metastable atoms. jeol.com These excited-state atoms then interact with atmospheric molecules, most commonly water, to form protonated water clusters. jeol.com When the sample is introduced into this gas stream, proton transfer occurs from the water clusters to the analyte molecules (M), resulting in the formation of protonated molecules [M+H]⁺. wikipedia.orgjeol.com This soft ionization process typically yields simple mass spectra dominated by the protonated molecule, which simplifies spectral interpretation. wikipedia.org

For organothiophosphate compounds, DART has been successfully coupled with high-resolution mass spectrometry, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry. unt.edunih.govtdl.org This combination allows for highly accurate mass measurements, often below 1 ppm, which is essential for the unequivocal identification of the molecular formula of the analyte. unt.edunih.govtdl.org The high resolving power of instruments like FT-ICR MS can exceed 800,000, enabling the clear distinction of the target analyte from other ions in the mass spectrum. unt.edunih.gov

The DART source can also be operated in negative-ion mode. In this mode, Penning electrons generated by the metastable helium atoms are thermalized and react with atmospheric oxygen to create oxygen anions. jeol.com These anions can then react with the sample molecules to produce deprotonated molecules [M-H]⁻ or other adducts. wikipedia.orgjeol.com The choice between positive and negative ionization mode depends on the specific characteristics of the analyte under investigation. researchgate.net

Key Features of DART-MS for Organophosphate Analysis:

Speed: Enables real-time analysis with high throughput. wikipedia.orgyoutube.com

Minimal Sample Preparation: Samples can be analyzed directly in solid, liquid, or gaseous states. wikipedia.orgjeol.com

Soft Ionization: Produces simple mass spectra with prominent protonated or deprotonated molecules, minimizing complex fragmentation. wikipedia.org

High Sensitivity: Capable of detecting analytes at very low levels. rsc.org

Elemental Analysis and Stoichiometric Determination

The precise elemental composition and stoichiometry of this compound are fundamental to its chemical identity. The established chemical formula for this compound is C₆H₁₅O₃PS. nist.gov

Based on this formula, the elemental composition can be calculated, providing the mass percentage of each element in the molecule. High-resolution mass spectrometry (HRMS) is a primary technique for confirming this elemental composition. As demonstrated in the analysis of related organothiophosphates using DART-FT-ICR MS, HRMS provides extremely accurate mass measurements of the molecular ion. unt.edunih.govtdl.org This experimental mass can then be compared to the theoretical exact mass calculated from the elemental formula. A close match between the experimental and theoretical mass provides strong evidence for the assigned stoichiometry.

The molecular weight of this compound, derived from its formula, is 198.220 g/mol . nist.gov Mass spectrometry, particularly electron ionization (EI-MS), can be used to observe the molecular ion and its fragmentation pattern, which is characteristic of the compound's structure and elemental makeup. nist.gov

The table below summarizes the key stoichiometric data for this compound.

| Property | Value |

| Molecular Formula | C₆H₁₅O₃PS |

| Molecular Weight | 198.220 g/mol |

| Elemental Composition | Carbon (C): 36.35% |

| Hydrogen (H): 7.63% | |

| Oxygen (O): 24.21% | |

| Phosphorus (P): 15.62% | |

| Sulfur (S): 16.18% |

Note: Elemental composition percentages are calculated based on the molecular formula and atomic weights of the constituent elements.

Chemometric Approaches for Data Analysis and Interpretation

Chemometrics involves the application of mathematical and statistical methods to chemical data. In the context of analyzing organophosphorus compounds like this compound, chemometric approaches can be invaluable for interpreting complex datasets, particularly when dealing with multi-component mixtures or subtle spectral variations. researchgate.net

While specific chemometric studies focused solely on this compound are not extensively documented in readily available literature, the principles are widely applied to the broader class of organophosphate pesticides. researchgate.net Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) are often employed.

Applications of Chemometrics in Organophosphate Analysis:

Pattern Recognition: PCA can be used to analyze spectral data (e.g., from GC-MS or spectroscopy) from multiple samples to identify patterns, group samples with similar characteristics, and detect outliers. This is useful in environmental monitoring to identify potential sources of contamination.

Calibration and Quantification: PLS regression is a powerful tool for building predictive models. It can be used to create calibration models that relate spectral data to the concentration of specific organophosphates in a sample, even in the presence of interfering compounds from a complex matrix.

Data Enhancement: Chemometric methods can be used to deconvolve overlapping chromatographic peaks or to enhance the signal-to-noise ratio in analytical data, thereby improving the limits of detection and quantification.

For instance, when analyzing environmental or biological samples, the analytical signal for this compound might be part of a complex dataset containing signals from other pesticides, metabolites, and matrix components. nih.gov Chemometric techniques can help to isolate the signal of interest and build robust quantitative models that account for the variability in the sample matrix. researchgate.net The interpretation of results from analytical determinations of such substances is a key area where chemometric approaches are applied. researchgate.net

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov It is widely used to predict a range of properties for organophosphorus compounds, from optimized geometries to reaction energetics.

Geometry optimization is a computational process that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. arxiv.org For O,O,S-Triethyl thiophosphate, this is typically achieved using DFT methods, such as the B3LYP functional, paired with a suitable basis set like 6-311++G(d,p), which provides a good description of molecular geometries and electronic properties. nih.govscispace.com

The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's steric and electronic characteristics. Furthermore, from the optimized geometry, various molecular properties can be calculated, which are crucial for characterizing the compound.

| Property | Value |

| Molecular Formula | C6H15O3PS |

| Molecular Weight | 198.22 g/mol |

| IUPAC Name | S-ethyl O,O-diethyl phosphorothioate (B77711) |

| CAS Number | 2404-04-8 |

| Canonical SMILES | CCOP(=O)(OCC)SCC |

This table contains basic molecular properties of this compound.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. mdpi.com This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate.

For organophosphates, a common reaction is nucleophilic substitution at the phosphorus center. While specific studies on this compound are limited, extensive research on its close analogue, O,O,O-Triethyl phosphate (B84403) (TEP), provides a robust model for its likely reaction pathways. cdmf.org.br DFT studies on TEP hydrolysis show that the reaction can proceed via two different SN2-type mechanisms: one involving inversion of configuration at the phosphorus center (SN2-I) and another involving retention of configuration (SN2-R). cdmf.org.br Locating the transition state structures for these pathways is key to understanding which mechanism is more favorable under different conditions. nih.gov

The environmental fate and persistence of organophosphates are largely determined by their hydrolysis and oxidation rates. DFT modeling provides a quantitative prediction of these degradation processes.

Hydrolysis: The hydrolysis of organophosphates is a critical detoxification pathway. Computational models can simulate the attack of a water molecule (or hydroxide (B78521) ion) on the phosphorus center. Studies on analogous compounds like TEP have shown that both neutral and base-catalyzed hydrolysis can be modeled effectively. cdmf.org.br The calculations reveal the step-by-step process, including the formation of a pentacoordinate intermediate or transition state, followed by the departure of a leaving group. The inclusion of solvent effects, either through continuum models (like PCM) or by adding explicit solvent molecules, is crucial for obtaining accurate energy barriers. cdmf.org.brnih.gov The calculated activation energies for the hydrolysis of TEP suggest that the process is slow, with different barriers for the SN2-I and SN2-R mechanisms. cdmf.org.br

| Reaction Stage | Mechanism | Activation Energy (kcal/mol) |

| First Hydrolysis of TEP | SN2-I | 29.1 |

| First Hydrolysis of TEP | SN2-R | 32.2 |

This table presents calculated activation energy barriers for the first hydrolysis step of the analogous compound Triethyl Phosphate (TEP) in a solvated system, as determined by DFT calculations. cdmf.org.br A similar mechanistic investigation would be applicable to this compound.

Oxidation: Oxidation, often initiated by reactive oxygen species like the hydroxyl radical (•OH), is another important degradation route. DFT can be used to model the reaction pathways of this compound with such radicals. This involves calculating the energetics of hydrogen abstraction from the ethyl groups or oxidative attack at the sulfur atom, leading to the formation of the corresponding oxon analogue (O,O,O-Triethyl phosphate).

DFT provides a reliable method for predicting various spectroscopic properties, which can aid in the identification and characterization of molecules.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com These theoretical predictions are valuable for assigning peaks in experimental spectra.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic positions. nih.gov These calculations yield a set of harmonic frequencies corresponding to the fundamental vibrational modes of the molecule. The predicted frequencies are often systematically higher than experimental values and are corrected using empirical scaling factors to improve agreement with experimental FT-IR spectra. nih.gov For instance, the NIST database reports experimental IR absorption bands for the related isomer O,O,O-Triethyl thiophosphate, which can serve as a benchmark for such calculations. nist.gov

UV/VIS Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which are used to simulate UV/VIS absorption spectra. scielo.org.zachemrxiv.org This allows for the prediction of the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). mdpi.com

Molecular Dynamics Simulations for Reactivity and Conformation

While DFT provides a static, minimum-energy picture of a molecule, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the exploration of its conformational dynamics and interactions with its environment. nih.gov An MD simulation solves Newton's equations of motion for a system of atoms, using a force field (like OPLS or CHARMM) to describe the potential energy. mdpi.com

For this compound, MD simulations in a solvent like water can reveal:

Conformational Flexibility: The ethyl chains can rotate, leading to a variety of transient molecular shapes (conformers). MD simulations can map the conformational landscape and determine the relative populations of different conformers.

Solvation Structure: MD can characterize how solvent molecules, such as water, arrange themselves around the solute, forming a solvation shell. This is critical for understanding solubility and reactivity in aqueous environments.

Dynamical Behavior: By tracking the positions of atoms over time, MD provides insights into the dynamic processes that precede a chemical reaction, complementing the reaction pathway analysis from DFT. rsc.org

Quantitative Structure-Activity Relationships (QSAR) and Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are statistical or machine-learning-based approaches that correlate the chemical structure of compounds with their biological activity or a physical property. ljmu.ac.uk These models rely on molecular descriptors—numerical values that quantify different aspects of a molecule's structure and physicochemical properties. mdpi.com

For this compound, a variety of molecular descriptors can be calculated from its 2D or 3D structure. These descriptors fall into several categories, including constitutional, topological, geometric, and electronic. They are the independent variables used to build a QSAR model that could predict, for example, its toxicity, biodegradability, or reactivity. researchgate.net

| Molecular Descriptor | Description | Calculated Value |

| LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity. | 2.32 |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; predicts transport properties. | 54.4 Ų |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | 49.3 cm³ |

| Number of Rotatable Bonds | Indicates conformational flexibility. | 6 |

| McGowan Volume | A calculated molecular volume. | 149.82 cm³/mol |

This table lists several key molecular descriptors for this compound, which are essential inputs for developing QSAR models. Values are derived from computational methods.

Application of Quantum Computing Algorithms in Thiophosphate Chemistry

The application of quantum computing to the field of computational chemistry, particularly for the analysis of complex molecules like this compound, represents a significant, albeit nascent, frontier. While direct application of quantum algorithms to this specific thiophosphate is still in the exploratory stages, the potential for quantum computers to overcome the limitations of classical simulations offers a promising future for understanding its chemical properties and behavior with unprecedented accuracy.

Classical computational methods, such as Density Functional Theory (DFT), have been instrumental in modeling molecular systems. However, they often rely on approximations, especially for systems with strong electron correlation, which can be a factor in molecules containing heavier atoms like phosphorus and sulfur. These approximations can limit the accuracy of predictions for properties such as reaction kinetics, molecular energetics, and electronic structure. Quantum computing, by harnessing principles like superposition and entanglement, is fundamentally better suited to solve the Schrödinger equation for complex molecules, promising a higher degree of precision. cam.ac.uk

Several quantum algorithms are being developed that could be pivotal in the study of thiophosphates like this compound.

Variational Quantum Eigensolver (VQE)

The Variational Quantum Eigensolver (VQE) is a hybrid quantum-classical algorithm particularly well-suited for near-term, noisy intermediate-scale quantum (NISQ) computers. wikipedia.org VQE is used to find the ground-state energy of a molecule by combining a quantum computer's ability to prepare and measure a trial wavefunction (an "ansatz") with a classical optimizer that iteratively refines the parameters of that wavefunction to find the minimum energy. henryyuen.netnih.gov

For this compound, VQE could be applied to:

Determine the precise ground-state energy: This fundamental property is the basis for calculating thermodynamic stability and reaction energies.

Optimize molecular geometry: By finding the geometry that corresponds to the minimum energy, VQE could provide highly accurate structural information.

Study electronic properties: The resulting ground-state wavefunction can be used to calculate electron distribution, dipole moment, and other key electronic characteristics that govern the molecule's reactivity.

Quantum Phase Estimation (QPE)

The Quantum Phase Estimation (QPE) algorithm is another powerful tool, which, on a fault-tolerant quantum computer, can calculate the eigenvalues of a system's Hamiltonian to high precision. quantumexplainer.comclassiq.io This provides not only the ground-state energy but also the energies of excited states.

Potential applications of QPE for this compound include:

Excited State Calculations: Simulating excited states is crucial for understanding how the molecule interacts with light (photochemistry), which can be important for predicting its environmental degradation pathways. arxiv.org

Reaction Dynamics Simulation: QPE can be used to calculate energy barriers for chemical reactions with high accuracy, enabling precise predictions of reaction rates and mechanisms. quantumexplainer.com This could be used to model its metabolism or its mode of action as an acetylcholinesterase inhibitor.

Molecular Property Prediction: QPE can provide the energy levels needed to predict spectroscopic properties, offering a way to validate computational models against experimental data. classiq.io

The transformative potential of these quantum algorithms lies in their ability to perform simulations that are intractable for even the most powerful classical supercomputers today. cam.ac.uk For agrochemicals like this compound, this could accelerate the design of more effective and environmentally benign pesticides by enabling precise in-silico experiments. techtimes.compatsnap.com